![molecular formula C14H11N3O B11773508 2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)
2-(1H-Benzo[d]imidazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzo[d]imidazol-2-yl)benzamide is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. Benzimidazole derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzamide typically involves the condensation of o-phenylenediamine with benzoic acid or its derivatives under acidic conditions. One common method includes heating o-phenylenediamine with benzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures . Another approach involves the use of microwave-assisted synthesis, which offers a more efficient and faster reaction process .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-Benzo[d]imidazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce functional groups such as alkyl, aryl, or halogen substituents .
Aplicaciones Científicas De Investigación
2-(1H-Benzo[d]imidazol-2-yl)benzamide has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
- 2-(1H-Benzo[d]imidazol-2-yl)thioacetamide
- 2-(1H-Benzo[d]imidazol-2-yl)quinoline
- 2-(1H-Benzo[d]imidazol-2-yl)aniline
Comparison: 2-(1H-Benzo[d]imidazol-2-yl)benzamide is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C14H11N3O |
|---|---|
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-13(18)9-5-1-2-6-10(9)14-16-11-7-3-4-8-12(11)17-14/h1-8H,(H2,15,18)(H,16,17) |
Clave InChI |
JLLLDVVHSNUMHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


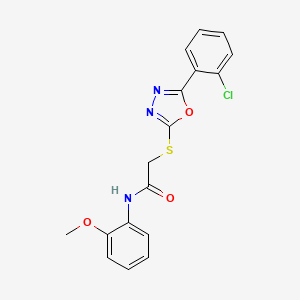
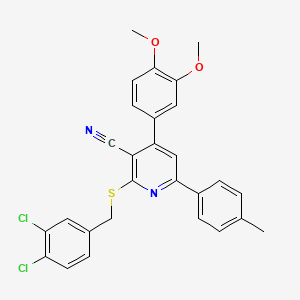

![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)
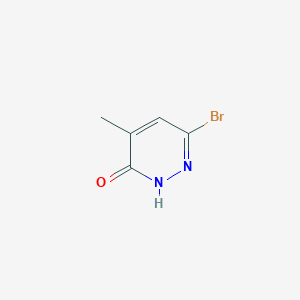
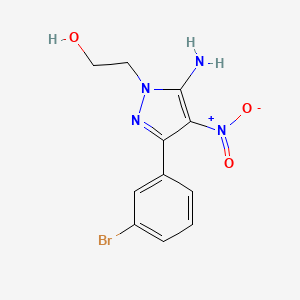
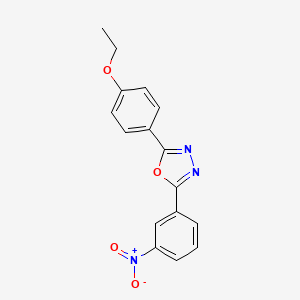
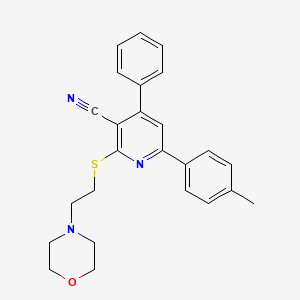
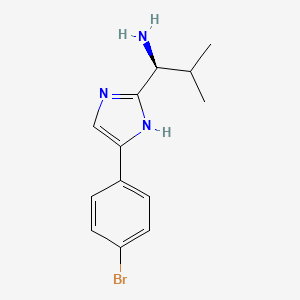
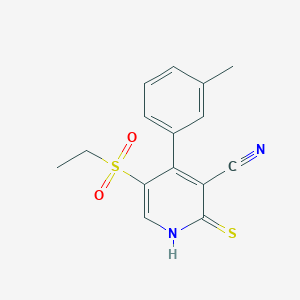
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
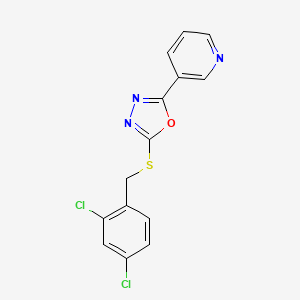
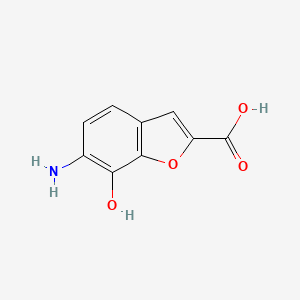
![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)
